molecular formula C17H22N2O2 B1666481 Absouline CAS No. 112513-33-4

Absouline

Cat. No.: B1666481
CAS No.: 112513-33-4
M. Wt: 286.37 g/mol
InChI Key: SBFIICJNXKHXND-GRLYAWNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of absouline involves several key steps. One efficient method includes the conjugate addition of lithium (S)-N-benzyl-N-(α-methylbenzyl)amide to an enantiopure α,β-unsaturated ester derived from L-proline. This is followed by hydrogenolytic N-debenzylation and acid-promoted cyclization of the resultant β-amino ester to produce the 1-aminopyrrolizidin-3-one scaffold. Subsequent reduction with diisobutylaluminum hydride (DIBAL-H) and coupling with (E)-p-methoxycinnamic acid completes the synthesis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimizations to improve yield and purity. The process may include automated systems for precise control of reaction conditions and purification steps to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: Absouline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and DIBAL-H are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrolizidine derivatives.

Scientific Research Applications

Absouline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including insecticidal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly as an antagonist for serotonin receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Absouline exerts its effects through interactions with specific molecular targets. For instance, its synthetic analogue SC-531162 is a potent and selective antagonist for 5-HT4 serotonin receptors. The mechanism involves binding to these receptors and inhibiting their activity, which can modulate various physiological processes .

Comparison with Similar Compounds

    Loline: Another 1-aminopyrrolizidine alkaloid with insecticidal properties.

    Laburnamine: Contains a similar pyrrolizidine core but differs in its stereochemistry and biological activity.

Comparison: Absouline is unique due to its specific stereochemistry and the presence of an ether bridge, which contributes to its distinct biological activities. Compared to loline and laburnamine, this compound has shown more selective activity towards certain serotonin receptors, making it a valuable compound for targeted therapeutic applications .

Properties

IUPAC Name

(E)-N-[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]-3-(4-methoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-21-14-7-4-13(5-8-14)6-9-17(20)18-15-10-12-19-11-2-3-16(15)19/h4-9,15-16H,2-3,10-12H2,1H3,(H,18,20)/b9-6+/t15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFIICJNXKHXND-GRLYAWNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2CCN3C2CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)N[C@@H]2CCN3[C@H]2CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112513-33-4
Record name Absouline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112513334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Absouline
Reactant of Route 2
Reactant of Route 2
Absouline
Reactant of Route 3
Reactant of Route 3
Absouline
Reactant of Route 4
Reactant of Route 4
Absouline
Reactant of Route 5
Reactant of Route 5
Absouline
Reactant of Route 6
Reactant of Route 6
Absouline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.